molecular formula C10H9BrOS B13988979 2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether CAS No. 27514-01-8

2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether

Cat. No.: B13988979
CAS No.: 27514-01-8
M. Wt: 257.15 g/mol
InChI Key: KXPDHNSVUQCNQT-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether is a chemical compound with the molecular formula C10H9BrOS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether typically involves the bromination of 3-methyl-1-benzothiophene followed by the introduction of a methyl ether group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired position. The reaction conditions often include a solvent such as dichloromethane and a temperature control to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2-methoxy-3-methyl-1-benzothiophene derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether involves its interaction with specific molecular targets. The bromine atom and the sulfur-containing benzothiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylbenzothiophene: Lacks the methyl ether group but shares the core structure.

    3-Methyl-1-benzothiophene: Lacks the bromine atom and the methyl ether group.

    2-Methyl-1-benzothiophene: Similar structure but with a methyl group instead of a bromine atom.

Uniqueness

2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether is unique due to the presence of both the bromine atom and the methyl ether group. This combination enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

27514-01-8

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

2-bromo-6-methoxy-3-methyl-1-benzothiophene

InChI

InChI=1S/C10H9BrOS/c1-6-8-4-3-7(12-2)5-9(8)13-10(6)11/h3-5H,1-2H3

InChI Key

KXPDHNSVUQCNQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)OC)Br

Origin of Product

United States

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